![molecular formula C20H15ClFN5O2 B2605328 N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-46-5](/img/structure/B2605328.png)

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

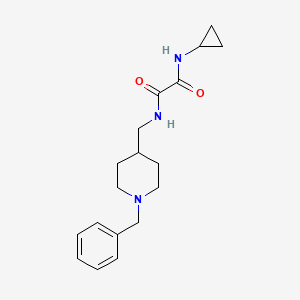

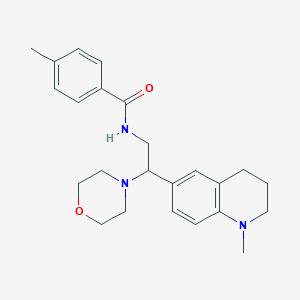

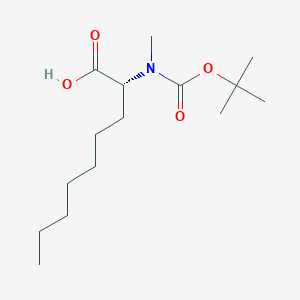

The compound “N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrazolo[3,4-d]pyrimidin-4-one group, and a 3-chloro-4-methylphenyl group .

Synthesis Analysis

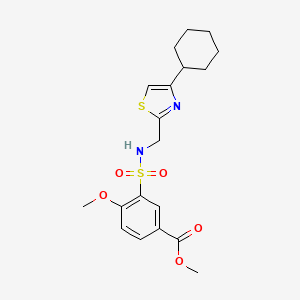

The synthesis of similar compounds has been reported in the literature. For example, a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications

Anti-inflammatory Applications

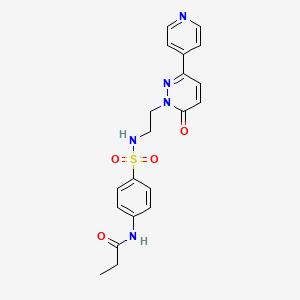

A study presented the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2 compounds, including detailed investigations into their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects, highlighting the chemical class's potential for developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structures similar to the one inquired, has demonstrated promising in vitro antitumor activity against human breast adenocarcinoma cell lines and other cancer types. These findings suggest a potential for these compounds in cancer research and therapy development (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, some newly synthesized heterocycles incorporating antipyrine moiety showed antimicrobial activity, providing a basis for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

Target of Action

The primary target of the compound N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and is involved in various neurological disorders .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to increased receptor activity .

Biochemical Pathways

The activation of mGlu4 by this compound can affect various biochemical pathways. One of the key pathways is the glutamatergic neurotransmission pathway, which plays a critical role in the functioning of the central nervous system .

Pharmacokinetics

The compound this compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4 activity. By enhancing the receptor’s response to glutamate, it can influence neuronal excitability and synaptic transmission .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2/c1-12-2-5-14(8-17(12)21)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(22)4-7-15/h2-9,11H,10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLWLRYZKDEICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)

![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)

![3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B2605253.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)

![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)

![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2605266.png)